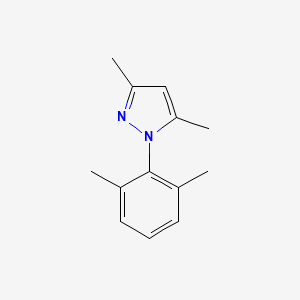![molecular formula C18H21FN4O3S B6019518 N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a crucial role in the regulation of various cellular processes such as inflammation, cell proliferation, and differentiation.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK, which is a key regulator of various cellular processes such as inflammation, cell proliferation, and differentiation. Inhibition of p38 MAPK has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to play a crucial role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models of arthritis and other inflammatory diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are known to play a crucial role in the pathogenesis of these diseases. In addition, this compound has been shown to reduce the expression of matrix metalloproteinases, which are known to play a crucial role in the degradation of cartilage and bone in arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is its potent anti-inflammatory and analgesic effects, which make it an attractive candidate for the treatment of various inflammatory diseases. However, one of the major limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy in vivo. In addition, this compound has been shown to exhibit off-target effects on other kinases such as JNK and ERK, which can limit its specificity and selectivity.
Future Directions
There are several potential future directions for the development of N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide and other p38 MAPK inhibitors. One potential direction is the development of more potent and selective inhibitors that can overcome the limitations of this compound. Another potential direction is the identification of novel disease indications for p38 MAPK inhibitors, such as neuroinflammatory disorders and metabolic diseases. Finally, the development of combination therapies that target multiple pathways involved in the pathogenesis of inflammatory diseases may provide a more effective and synergistic approach to treatment.
Synthesis Methods
N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the condensation of 4-aminobenzenesulfonamide and 4-(2-fluorophenyl)-1-piperazinecarboxylic acid followed by acetylation of the resulting intermediate with acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions such as rheumatoid arthritis, osteoarthritis, and cancer. The compound has been shown to inhibit the activity of p38 MAPK, which is known to play a crucial role in the regulation of inflammation and immune responses. Inhibition of p38 MAPK has been shown to reduce inflammation and pain associated with arthritis and other inflammatory diseases.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-14-5-7-15(8-6-14)27(20,25)26/h1-8H,9-13H2,(H,21,24)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQGQJVVUSXNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6019447.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-3-oxetanyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6019454.png)
![5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6019468.png)
![4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6019481.png)
![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![{3-(3-chlorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6019525.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
![8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6019538.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6019540.png)
![ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)
